N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine
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Overview
Description
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives with suitable alkylating agents under controlled conditions. One common method involves the use of hydrazine derivatives and 1,3-dicarbonyl compounds, followed by cyclization and subsequent functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole alcohols .
Scientific Research Applications
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antitumor, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its pharmacological effects. The exact pathways and molecular targets may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole-5-amine
- 1-isopropyl-3-methyl-1H-pyrazole-5-amine
- 1-ethyl-4-methyl-1H-pyrazole-3-amine
Uniqueness
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H25N5 |
---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methyl-1-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C15H25N5/c1-6-19-14(12(4)8-17-19)9-16-15-7-13(5)20(18-15)10-11(2)3/h7-8,11H,6,9-10H2,1-5H3,(H,16,18) |
InChI Key |
KCYBTGDMXBGAGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=NN(C(=C2)C)CC(C)C |
Origin of Product |
United States |
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